molecular formula C23H28ClN3O3 B251358 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-ethoxybenzamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-ethoxybenzamide

Cat. No. B251358
M. Wt: 429.9 g/mol
InChI Key: NSCLDBOULBHUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-ethoxybenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as CEP-1347 and has been studied extensively for its potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

CEP-1347 exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. The JNK pathway is involved in neuronal cell death and is activated in response to various stressors such as oxidative stress and inflammation. CEP-1347 binds to the ATP-binding site of the JNK kinase and prevents its activation, thereby inhibiting the downstream activation of the JNK pathway.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects by reducing neuronal cell death and improving motor function in animal models of Parkinson's disease. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. CEP-1347 has been shown to have a good safety profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

CEP-1347 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a well-defined mechanism of action and has been extensively studied in animal models. However, CEP-1347 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. It also has a short half-life and requires frequent dosing in animal studies.

Future Directions

There are several future directions for the study of CEP-1347. One potential application is in the treatment of Alzheimer's disease, where the JNK pathway has been implicated in neuronal cell death. CEP-1347 may also have applications in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Future studies may also investigate the use of CEP-1347 in combination with other neuroprotective agents for enhanced therapeutic effects.
Conclusion:
In conclusion, CEP-1347 is a synthetic compound that has potential therapeutic applications in neurodegenerative diseases. It exerts its neuroprotective effects by inhibiting the activation of the JNK pathway and has been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease. CEP-1347 has several advantages for lab experiments but also has some limitations. Future studies may investigate the use of CEP-1347 in other neurodegenerative diseases and in combination with other neuroprotective agents.

Synthesis Methods

The synthesis of CEP-1347 involves a series of chemical reactions starting from 4-ethoxybenzoic acid. The first step involves the conversion of 4-ethoxybenzoic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline in the presence of a base to form CEP-1347.

Scientific Research Applications

CEP-1347 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death. CEP-1347 has also been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease.

properties

Molecular Formula

C23H28ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C23H28ClN3O3/c1-4-30-19-8-5-17(6-9-19)22(28)25-18-7-10-21(20(24)15-18)26-11-13-27(14-12-26)23(29)16(2)3/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,28)

InChI Key

NSCLDBOULBHUIJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.